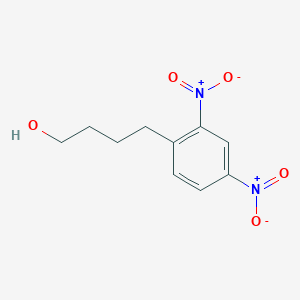

4-(2,4-Dinitrophenyl)butan-1-OL

Descripción

Evolution of Synthetic Strategies for Aromatic Alcohol Compounds

The synthesis of aromatic alcohols has evolved significantly, moving from classical methods to more sophisticated and efficient catalytic processes. ijrpr.com Early strategies often relied on the reduction of corresponding aldehydes, ketones, or carboxylic acids. ijrpr.com Modern organic synthesis now employs a wider array of techniques, including catalytic hydrogenation and the use of metal hydrides, to achieve higher yields and selectivity.

Historically, the industrial production of many aromatic alcohols depended on extraction from natural plant sources, a method often limited by low yields. taylorfrancis.com The advent of microbial factories and metabolic engineering has opened new pathways for producing these compounds from renewable carbon sources. taylorfrancis.com For a compound like 4-(2,4-dinitrophenyl)butan-1-ol, a likely synthetic approach would involve nucleophilic aromatic substitution (SNAr). This strategy would leverage the high reactivity of a substrate like 1-chloro-2,4-dinitrobenzene (B32670). wikipedia.org The electron-withdrawing nature of the two nitro groups makes the aromatic ring highly susceptible to attack by a nucleophile, such as the alkoxide derived from butan-1-ol or a Grignard reagent derived from a 4-halobutanol.

Retrosynthetic analysis, a key strategy in modern organic synthesis, helps in devising pathways to target molecules by working backward from the final product. libretexts.org For an aromatic alcohol, this involves identifying the key bond disconnections that lead to simpler, commercially available starting materials. libretexts.org

Table 1: Synthetic Approaches for Aromatic Alcohols

| Method | Description | Starting Materials Example | Product Example |

|---|---|---|---|

| Reduction of Carbonyls | The carbonyl group of an aromatic aldehyde or ketone is reduced to a hydroxyl group using reagents like NaBH₄ or LiAlH₄. | Benzaldehyde (B42025) | Benzyl alcohol |

| Grignard Reaction | A Grignard reagent reacts with an aldehyde or ketone to form a new carbon-carbon bond and, after workup, an alcohol. | Phenylmagnesium bromide, Formaldehyde | Benzyl alcohol |

| Nucleophilic Aromatic Substitution (SNAr) | A nucleophile displaces a leaving group on an electron-deficient aromatic ring. This is highly relevant for dinitrophenyl systems. patsnap.com | 1-Chloro-2,4-dinitrobenzene, Butoxide | 1-Butoxy-2,4-dinitrobenzene |

| Catalytic Hydrogenation | Hydrogen gas is used with a metal catalyst (e.g., Pd, Pt, Ni) to reduce a carbonyl group or other functional groups. ijrpr.com | Benzoic acid | Benzyl alcohol |

| Biocatalysis | Genetically modified microorganisms are used to convert simple carbon sources into target aromatic alcohols. taylorfrancis.com | Glucose | Phenylethanol |

Significance of 2,4-Dinitrophenyl Moiety in Synthetic Design

The 2,4-dinitrophenyl (DNP) moiety is a powerful tool in synthetic organic chemistry due to its distinct electronic properties. The two nitro groups (-NO₂) are potent electron-withdrawing groups, which profoundly influence the reactivity of the benzene (B151609) ring.

One of the most critical roles of the DNP group is the activation of the aromatic ring toward nucleophilic aromatic substitution (SNAr) . patsnap.com Halogens attached to the DNP ring, as in 1-chloro-2,4-dinitrobenzene, are exceptionally labile. Nucleophiles can readily attack the carbon atom bearing the leaving group, with the strong electron-withdrawing nitro groups stabilizing the negatively charged intermediate, known as a Meisenheimer complex. patsnap.com This high reactivity makes the DNP group a valuable precursor for synthesizing a wide range of substituted aromatic compounds. wikipedia.org

Furthermore, the DNP group serves as a classic derivatizing agent . 2,4-Dinitrophenylhydrazine (B122626) (DNPH) is widely used to identify aldehydes and ketones, with which it forms brightly colored yellow, orange, or red 2,4-dinitrophenylhydrazone precipitates. youtube.com This reaction provides a simple and effective qualitative test for carbonyl functional groups.

In biochemistry and materials science, the DNP group is used as a hapten to elicit an immune response and as a molecular label. patsnap.comnih.gov For instance, it can be incorporated into nucleic acid probes for use in diagnostic assays. nih.gov The DNP group's ability to absorb light also lends itself to applications in the development of dyes and optical materials. ontosight.ai

Table 2: Key Roles of the 2,4-Dinitrophenyl Moiety

| Role | Application Area | Description | Example Compound |

|---|---|---|---|

| SNAr Activator | Organic Synthesis | The two nitro groups strongly activate the ring for nucleophilic attack, facilitating the substitution of leaving groups. patsnap.com | 1-Chloro-2,4-dinitrobenzene |

| Derivatizing Agent | Analytical Chemistry | Reacts with carbonyl compounds to form colored precipitates, allowing for their identification and characterization. | 2,4-Dinitrophenylhydrazine |

| Hapten/Immunological Probe | Immunology | Used to study immune responses by binding to proteins and making them immunogenic, inducing contact hypersensitivity. patsnap.com | 2,4-Dinitrochlorobenzene |

| Molecular Label | Biotechnology | Incorporated into larger molecules like DNA probes to enable detection and analysis. nih.gov | 5-[S-(2,4-Dinitrophenyl)-thio]-2'-deoxyuridine |

| Chromophore | Materials Science | The nitroaromatic system absorbs light, making it useful in the creation of dyes and other optical materials. ontosight.ai | 2,4-Dinitrophenol (B41442) |

Conceptual Framework for Research on Alkyl-Substituted Nitroaromatic Alcohols

Research into alkyl-substituted nitroaromatic alcohols is driven by the potential for creating molecules with novel or enhanced properties by combining the functionalities of a nitroaromatic system and an alcohol. The conceptual framework for this research rests on several key pillars:

Biological Activity: Nitroaromatic compounds have been investigated for a wide range of biological effects, including antimicrobial, antifungal, and anticancer properties. ontosight.ai The presence of a hydroxyl group in an alkyl chain could modify the molecule's solubility, membrane permeability, and metabolic pathways, potentially leading to new therapeutic agents. For example, 2,4-dinitrophenol is known as an inhibitor of oxidative phosphorylation. nih.gov

Materials Science: The combination of a rigid, electron-deficient aromatic ring and a flexible, functional aliphatic chain is of great interest in polymer and materials science. The hydroxyl group provides a reactive site for polymerization or for grafting the molecule onto surfaces. This could be used to create specialty polymers, resins, or surface coatings with tailored thermal, optical, or electronic properties. scirp.org

Mechanistic Studies: The interaction between the nitroaromatic ring and the alcohol functionality within the same molecule presents opportunities for studying intramolecular reactions and electronic effects. For example, theoretical studies on related nitro compounds help to understand their decomposition mechanisms, which is crucial for handling and application. researchgate.net

Synthetic Utility: These bifunctional molecules can serve as versatile building blocks in more complex syntheses. The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups, while the nitro groups can be reduced to amines, providing multiple handles for further chemical transformations.

The study of compounds like this compound, therefore, fits into a broader research effort to design and synthesize novel functional molecules by rationally combining well-understood chemical motifs to achieve new and useful properties.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2,4-dinitrophenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c13-6-2-1-3-8-4-5-9(11(14)15)7-10(8)12(16)17/h4-5,7,13H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTJRLPFWHICBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650701 | |

| Record name | 4-(2,4-Dinitrophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-48-8 | |

| Record name | 4-(2,4-Dinitrophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 2,4 Dinitrophenyl Butan 1 Ol

Strategic Approaches to Carbon-Carbon Bond Formation Leading to the Butanol Chain

The construction of the four-carbon butanol chain attached to the aromatic ring is a critical step in the synthesis of 4-(2,4-dinitrophenyl)butan-1-ol. Various classical and modern synthetic reactions can be employed to achieve this, each with its own set of advantages and challenges.

Alkylation Strategies with Aromatic Precursors

A plausible, albeit challenging, approach involves the direct alkylation of a suitable 2,4-dinitrophenyl precursor. One such strategy could involve the reaction of a carbanion derived from 2,4-dinitrotoluene (B133949) with a three-carbon electrophile containing a protected hydroxyl group, such as 3-bromopropanol with a suitable protecting group (e.g., tetrahydropyranyl ether). The strong electron-withdrawing nature of the two nitro groups on the aromatic ring significantly acidifies the methyl protons of 2,4-dinitrotoluene, allowing for deprotonation with a moderately strong base to form a resonance-stabilized carbanion.

However, the reactivity of this carbanion and potential side reactions, such as elimination or reaction at the nitro groups, must be carefully managed. The choice of base and reaction conditions is crucial to favor the desired C-alkylation over other pathways.

A related approach could involve the Friedel-Crafts acylation of a less activated benzene (B151609) derivative, followed by reduction and subsequent nitration. For instance, acylation of benzene with succinic anhydride (B1165640) would yield 4-oxo-4-phenylbutanoic acid, which could then be reduced to 4-phenylbutanoic acid. Esterification followed by reduction would afford 4-phenylbutan-1-ol. The final and most critical step would be the dinitration of this butanol derivative. However, the nitration of an alkylbenzene with a hydroxyl group on the side chain can be fraught with difficulties, including oxidation of the alcohol and lack of regioselectivity.

Grignard Reagent Mediated Additions to Nitroaryl Compounds

Grignard reactions offer a powerful tool for carbon-carbon bond formation. researchgate.net A viable synthetic route to this compound could involve the reaction of a Grignard reagent with an appropriate nitroaryl aldehyde or ketone. For example, the reaction of 3-(2,4-dinitrophenyl)propanal with methylmagnesium bromide would yield the target molecule after an acidic workup.

Alternatively, a Grignard reagent can be prepared from a halide precursor and reacted with an aldehyde. For instance, the reaction of benzylmagnesium chloride with propylene (B89431) oxide, followed by hydrolysis, can produce 4-phenyl-2-butanol. lgcstandards.com A similar strategy could be envisioned starting with a dinitrophenyl-substituted halide.

However, a significant challenge in this approach is the incompatibility of the highly reactive Grignard reagent with the nitro groups on the aromatic ring. Grignard reagents can react with nitro groups, leading to a complex mixture of products and a reduction in the yield of the desired alcohol. Therefore, this method would likely require the use of a protected nitroaryl precursor or carefully controlled reaction conditions to minimize side reactions.

Another Grignard-based approach could involve the reaction of a Grignard reagent with a nitrile. This reaction typically yields a ketone after hydrolysis. google.com For example, the reaction of a suitable dinitrophenylacetonitrile with a two-carbon Grignard reagent could lead to a ketone intermediate, which would then require reduction to the final alcohol.

| Reactant 1 | Reactant 2 | Product | Reference |

| Aldehyde/Ketone | Grignard Reagent | Alcohol | researchgate.net |

| Nitrile | Grignard Reagent | Ketone (after hydrolysis) | google.com |

| Benzylmagnesium chloride | Propylene oxide | 4-phenyl-2-butanol (after hydrolysis) | lgcstandards.com |

Henry Reaction and its Adaptations for Nitro-Alcohol Synthesis

The Henry reaction, or nitroaldol reaction, is a classic method for forming carbon-carbon bonds by reacting a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.orgscirp.org This reaction produces a β-nitro alcohol, which is a versatile intermediate that can be further transformed. wikipedia.org

A potential synthetic pathway to this compound using the Henry reaction could start with 2,4-dinitrobenzaldehyde (B114715). Reaction of 2,4-dinitrobenzaldehyde with nitropropane in the presence of a base would yield 1-(2,4-dinitrophenyl)-2-nitrobutan-1-ol. Subsequent reduction of the secondary nitro group to an amino group, followed by diazotization and hydrolysis (a process that can be challenging and low-yielding), or a more modern denitration reaction, would be required to obtain the final butanol.

Alternatively, one could envision a multi-step sequence starting from a simpler aromatic aldehyde. For example, the Henry reaction of benzaldehyde (B42025) with nitromethane (B149229) yields a β-nitro alcohol. scirp.org This could then be subjected to further chain elongation and subsequent nitration of the aromatic ring. However, as mentioned earlier, the nitration of a substituted benzene ring can present challenges in terms of regioselectivity and side reactions.

The development of asymmetric Henry reactions using chiral catalysts has allowed for the synthesis of enantiomerically enriched nitro-alcohols, which could be a valuable strategy if a specific stereoisomer of this compound is desired. wikipedia.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Nitroalkane | Aldehyde/Ketone | β-Nitro alcohol | wikipedia.org |

| Benzaldehyde | Nitromethane | β-Nitro alcohol | scirp.org |

Integration of the Dinitrophenyl Group via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for attaching nucleophiles to electron-deficient aromatic rings. The presence of two strong electron-withdrawing nitro groups in the ortho and para positions makes the 1-position of a 1-halo-2,4-dinitrobenzene highly susceptible to nucleophilic attack.

Direct SNAr Pathways on Precursor Structures

A direct and likely efficient method for the synthesis of this compound is the SNAr reaction between a 1-halo-2,4-dinitrobenzene (e.g., 1-chloro-2,4-dinitrobenzene) and the alkoxide of butan-1-ol (sodium butoxide). The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the halide ion to form the final ether product. chegg.comchegg.com

The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with sodium ethoxide to form 1-ethoxy-2,4-dinitrobenzene is a well-established example of this type of transformation. quora.com By analogy, the reaction with sodium butoxide would be expected to proceed smoothly.

A study on the reaction of 1-chloro-2,4-dinitrobenzene with n-butylamine in reverse micelles demonstrated that the reaction is faster in the micellar medium compared to the pure solvent, suggesting that the reaction environment can be tuned to optimize the reaction rate. researchgate.net

| Aryl Halide | Nucleophile | Product | Reference |

| 1-Chloro-2,4-dinitrobenzene | Sodium Ethoxide | 1-Ethoxy-2,4-dinitrobenzene | quora.com |

| 1-Chloro-2,4-dinitrobenzene | n-Butylamine | N-Butyl-2,4-dinitroaniline | researchgate.net |

| 1-Halo-2,4-dinitrobenzene | Carbanions | Dinitrophenyl-substituted alkanes | nih.gov |

Catalytic SNAr Enhancements in Dinitrophenylation

While the SNAr reaction on highly activated substrates like 1-halo-2,4-dinitrobenzene often proceeds without the need for a catalyst, recent advancements have shown that catalysis can enhance the scope and efficiency of SNAr reactions, particularly for less activated substrates. worktribe.com

For the synthesis of this compound, where the substrate is already highly activated, the use of a catalyst may not be strictly necessary. However, in cases where milder reaction conditions or higher yields are desired, catalytic systems could be explored. For instance, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases if a two-phase system is used.

Furthermore, research into catalytic SNAr reactions has explored the use of transition metals and organocatalysts to activate less reactive aryl halides. While not directly applicable to the highly reactive dinitrobenzene system, these studies provide valuable insights into the mechanism of SNAr and the potential for further optimization. researchgate.netnih.gov For example, palladium-catalyzed cross-coupling reactions have been developed for the formation of aryl ethers from aryl halides and alcohols, although this is typically more relevant for less activated aryl systems. stanford.edu

Functional Group Interconversion Strategies for Hydroxyl Formation

A key step in the synthesis of the target molecule is the formation of the primary alcohol (hydroxyl) group at the terminus of the butane (B89635) chain. This is typically achieved through the reduction of a corresponding carbonyl or carboxylic acid precursor.

The creation of the 1-ol functionality on the butyl chain attached to the 2,4-dinitrophenyl ring is most commonly accomplished via the reduction of a precursor containing a carbonyl group, such as an aldehyde or ketone, or a carboxylic acid. The primary challenge in this transformation is the chemoselective reduction of the target carbonyl or carboxyl group without affecting the two electron-withdrawing nitro groups on the aromatic ring.

Aromatic nitroaldehydes and ketones can be selectively reduced to their corresponding nitroalcohols using various reagents. researchgate.netumich.edu Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are effective for converting aldehydes and ketones to primary and secondary alcohols, respectively. However, the high reactivity of LiAlH₄ can sometimes lead to the undesired reduction of the aromatic nitro groups, producing azo compounds. commonorganicchemistry.com Therefore, milder and more selective agents are often preferred.

Thiourea dioxide (TUDO) has emerged as a simple, convenient, and highly chemoselective reagent for the reduction of aromatic nitrocarbonyls. researchgate.netumich.edu In an aqueous alkali-ethanolic system, TUDO efficiently reduces aldehydes and ketones to the corresponding alcohols in good to high yields, leaving the nitro groups intact. researchgate.netresearchgate.net Another approach involves the use of sodium cyanoborohydride (NaCNBH₃), a mild hydride transfer agent that is known to be safe for nitro groups while effectively reducing carbonyls, particularly via their tosylhydrazone derivatives. stackexchange.com

The table below summarizes various reducing systems for the chemoselective transformation of a carbonyl precursor to the desired alcohol while preserving the dinitrophenyl moiety.

Interactive Table 1: Reagents for Chemoselective Carbonyl Reduction in Nitroaromatic Compounds

| Precursor Functional Group | Reducing Agent | Typical Conditions | Selectivity Notes |

| Aldehyde/Ketone | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to RT | Generally good selectivity for carbonyl over nitro groups. |

| Aldehyde/Ketone | Thiourea Dioxide (TUDO) | Aq. NaOH, Ethanol, 90°C | High chemoselectivity for the carbonyl group. researchgate.netresearchgate.net |

| Aldehyde/Ketone | Sodium Cyanoborohydride (NaCNBH₃) | Polar aprotic solvents (for tosylhydrazones) | Mild and highly selective; nitro groups are unaffected. stackexchange.com |

| Carboxylic Acid | Borane (BH₃) complexes (e.g., BH₃·THF) | THF, Reflux | More reactive than NaBH₄; can reduce carboxylic acids. Potential for nitro group reduction exists. |

| Aldehyde/Ketone | Catalytic Hydrogenation (e.g., H₂/Pt, Rh) | Specific catalysts and conditions required to avoid nitro reduction. | Can be challenging; often reduces nitro groups unless carefully controlled. acs.org |

While not a direct method for hydroxyl formation, the selective reduction of one or both nitro groups on the 2,4-dinitrophenyl ring is a critical functional group interconversion strategy. This transformation yields aromatic amines, which are versatile intermediates for subsequent reactions, such as diazotization or amidation, thereby expanding the molecular complexity and utility of the scaffold.

Achieving selective reduction in polynitro compounds is a classic synthetic challenge. spcmc.ac.in The Zinin reaction, discovered in 1842, is a hallmark method for this purpose, typically employing reagents like sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S). stackexchange.comfiveable.mewikipedia.org This method is regioselective, often reducing one nitro group while leaving others intact. fiveable.mewikipedia.org In dinitro compounds with different steric environments, the least hindered nitro group is often preferentially reduced. stackexchange.com For 2,4-dinitrophenol (B41442) derivatives, the nitro group at the ortho position (C2) is often preferentially reduced. spcmc.ac.instackexchange.comnih.gov

Catalytic transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney Nickel is another effective method for the partial reduction of dinitroarenes. commonorganicchemistry.com Additionally, biocatalytic approaches using nitroreductase enzymes have shown remarkable selectivity. For instance, the NprA nitroreductase from Rhodobacter capsulatus can reduce a range of nitroaromatic compounds, including 2,4-dinitrophenol, with a preference for the ortho nitro group. nih.gov

Interactive Table 2: Methods for Selective Reduction of Dinitroarenes

| Reagent/System | Typical Conditions | Selectivity Outcome | Reference |

| Na₂S or (NH₄)₂S (Zinin Reduction) | Aqueous or alcoholic ammonia | Often reduces one nitro group; regioselectivity depends on substrate structure (sterics, electronic effects). | spcmc.ac.instackexchange.comwikipedia.org |

| SnCl₂ / HCl | Acidic conditions | Another classic method for selective nitro reduction. | spcmc.ac.in |

| Hydrazine Hydrate / Raney Ni | Ethanol/Dichloroethane | Can achieve partial reduction to a nitroaniline. | commonorganicchemistry.com |

| NprA Nitroreductase | pH 6.5, 30°C, NADPH cofactor | Preferential reduction of the ortho nitro group in 2,4-dinitrophenol. | nih.gov |

| Iron (Fe) / Acetic Acid | Acidic conditions | Mild method for reducing nitro groups in the presence of other reducible functionalities. | commonorganicchemistry.com |

Catalytic Systems in this compound Synthesis

Catalysis is indispensable in modern organic synthesis, offering pathways that are more efficient, selective, and sustainable. The synthesis of this compound and its derivatives can leverage various catalytic platforms, from traditional metal-based systems to advanced biocatalytic and photoredox methods.

Catalytic systems are broadly classified as homogeneous, where the catalyst is in the same phase as the reactants (typically in solution), or heterogeneous, where the catalyst is in a different phase (e.g., a solid catalyst with liquid reactants). chembam.comresearchgate.net

Homogeneous catalysis offers high activity and selectivity because the catalytic sites are well-defined and uniformly accessible to the reactants. researchgate.netgoogle.com For the reduction of nitroaromatics, homogeneous ruthenium and iron complexes, often stabilized with phosphine (B1218219) ligands, have been developed. google.comacs.org For example, a [Rh(CO)₄]⁻ complex has been shown to be a very active catalyst for the reduction of nitrobenzene (B124822) to aniline (B41778) in water. capes.gov.br These systems can offer high selectivity, but a significant drawback is often the difficulty in separating the catalyst from the product mixture, which can be a barrier for industrial applications. chembam.comresearchgate.net

Heterogeneous catalysis is the cornerstone of many industrial chemical processes due to the ease of catalyst separation and recycling. chembam.com In the context of synthesizing the target molecule's precursors, heterogeneous catalysts are primarily used for hydrogenation reactions. Solid-supported metal catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel are commonly used to reduce nitro groups. commonorganicchemistry.comresearchgate.net Raney Nickel is often favored when the substrate contains halides, as Pd/C can promote dehalogenation. commonorganicchemistry.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to control the selectivity between the reduction of the nitro groups and other functional groups that might be present. researchgate.net

Interactive Table 3: Comparison of Homogeneous and Heterogeneous Catalysis for Nitro Group Reduction

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | [Ru(PPh₃)₃Cl₂], [Rh(CO)₄]⁻, Iron(salen) complexes | High activity and selectivity, mild reaction conditions, well-defined mechanistic studies. acs.orgresearchgate.netgoogle.com | Difficult catalyst recovery and recycling, potential for product contamination with metal traces. chembam.com |

| Heterogeneous | Pd/C, PtO₂, Raney Ni, V₂O₅/TiO₂ | Easy separation and recycling, robust and suitable for industrial flow processes. chembam.comchemistryviews.org | Lower selectivity, harsher conditions may be needed, surface deactivation or poisoning can occur. chembam.comresearchgate.net |

In the quest for greener and more sustainable chemistry, metal-free catalytic systems have gained prominence.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. wikipedia.org While direct organocatalytic reduction of nitro groups is less common, these catalysts are invaluable for constructing the carbon skeleton of precursors. For instance, chiral organocatalysts, such as those derived from proline or diamines, can facilitate asymmetric Michael additions of ketones or aldehydes to nitroalkenes, establishing key stereocenters in the molecule. mdpi.comreading.ac.uk This allows for the enantioselective synthesis of precursors that can then be further elaborated to the final target molecule.

Biocatalysis employs enzymes as natural catalysts, which operate under mild aqueous conditions with exceptional chemo-, regio-, and stereoselectivity. rsc.org Nitroreductase (NR) enzymes are particularly relevant as they selectively mediate the reduction of aryl nitro groups. acs.org These flavoenzymes can convert nitroaromatics to the corresponding amines, often with predictable regioselectivity, as seen with the NprA enzyme. nih.govresearchgate.net The development of robust nitroreductases offers a sustainable alternative to traditional metal-catalyzed hydrogenations, reducing reliance on precious metals and harsh reagents. rsc.orgdigitellinc.com Other enzymatic strategies, such as using peroxidases, can be employed for nitration reactions, offering a biocatalytic route to nitroaromatic precursors themselves. acs.org

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, using light energy to drive chemical reactions under exceptionally mild conditions. scispace.com This strategy typically involves a photocatalyst, such as a ruthenium or iridium complex, that absorbs visible light and enters an excited state. alfa-chemistry.comnih.govresearchgate.net In this state, the catalyst can act as a potent single-electron oxidant or reductant, initiating radical-based reaction cascades.

This technology has been successfully applied to the transformation of nitroarenes. researchgate.netresearchgate.net Photocatalytic systems can achieve the reduction of nitro groups to amines using a suitable hydrogen donor. alfa-chemistry.com Beyond simple reduction, photoexcited nitroarenes themselves can participate in various transformations, including C-H functionalization and coupling reactions. researchgate.netresearchgate.net

A significant advancement is the use of heterogeneous photoredox catalysts , such as graphitic carbon nitride (g-C₃N₄). scispace.comscilit.commpg.denih.govcam.ac.uk These metal-free, semiconductor materials are inexpensive, stable, and easily recyclable. scilit.comcam.ac.uk When irradiated with visible light, carbon nitride can generate electron-hole pairs that drive redox reactions, such as the selective reduction of nitroarenes to amines. scispace.comrsc.org Modifying these materials, for example with ruthenium, can further enhance their photocatalytic efficiency. researchgate.net

Interactive Table 4: Photoredox Systems for Nitroaromatic Transformations

| Catalyst System | Catalyst Type | Typical Reaction | Key Features |

| Ru(bpy)₃²⁺ or Ir(ppy)₃ | Homogeneous | Reduction of nitroarenes, C-H functionalization. | Mild conditions, high efficiency, tunable properties, but uses precious metals. alfa-chemistry.comnih.gov |

| Eosin Y, Methylene Blue | Homogeneous (Organic Dye) | Various redox transformations. | Metal-free, inexpensive, but can be prone to photobleaching. |

| Graphitic Carbon Nitride (g-C₃N₄) | Heterogeneous | Selective reduction of nitroarenes, ketalization. | Metal-free, stable, recyclable, sustainable. scispace.comscilit.comnih.gov |

| V₂O₅/TiO₂ | Heterogeneous | Reduction of nitroarenes to amines. | Uses abundant metals, visible light active. chemistryviews.org |

| Ni₂P/CdS | Heterogeneous | Reduction of nitroarenes to amines. | Highly efficient and selective system in aqueous solution. rsc.org |

Green Chemistry Principles in Synthesis Optimization

The pursuit of greener chemical processes is guided by a set of twelve principles established by Paul Anastas and John Warner. wikipedia.orgncert.nic.in These principles provide a framework for chemists to design or reinvent chemical transformations to minimize environmental impact and enhance safety. wikipedia.org Key tenets include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, employing safer solvents and auxiliaries, and increasing energy efficiency. wikipedia.orgncert.nic.in

Solvent-Free and Reduced Solvent Methodologies

A primary goal in green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks. youtube.com Solvents can account for 50-80% of the mass in a standard chemical operation and are a major contributor to the life-cycle environmental impact of a process. youtube.com

In a hypothetical synthesis of this compound, a traditional Friedel-Crafts acylation step would likely use a hazardous solvent like nitrobenzene or carbon disulfide. Subsequent reduction steps might employ ethers like tetrahydrofuran (B95107) (THF). Research into solvent-free reactions has demonstrated their potential to increase reaction rates, and in some cases, improve selectivity. google.comrsc.org

One potential green alternative is the use of a heterogeneous catalyst, such as a zeolite, under solvent-free conditions for the key C-C bond-forming step. google.com For the reduction steps, which typically convert a ketone and a carboxylic acid to the final alcohol, replacing solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or exploring solvent-free catalytic transfer hydrogenation could significantly reduce the environmental footprint.

Table 1: Comparison of Solvent Use in Conventional vs. Hypothetical Green Synthesis

| Synthetic Step | Conventional Approach | Hypothetical Green Approach | Green Advantage |

|---|---|---|---|

| Friedel-Crafts Acylation | Solvent: Nitrobenzene or CS₂ | Solvent-free with solid acid catalyst (e.g., Zeolite Hβ) | Eliminates highly toxic and flammable solvents. google.com |

| Carbonyl Reduction | Solvent: Diethyl ether or THF | Solvent: 2-MeTHF or Cyclopentyl methyl ether (CPME) | Reduced peroxide formation, lower volatility, derived from renewable sources. |

| Purification | Solvent-intensive chromatography (e.g., Ethyl acetate (B1210297)/Hexane) | Supercritical fluid chromatography (sc-CO₂) or crystallization from a green solvent | Reduces liquid solvent waste and environmental impact. epa.gov |

Atom Economy and Waste Minimization

Developed by Barry Trost, atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.govharvard.edu Many classical reactions, such as Wittig or Grignard reactions, have inherently poor atom economy due to the formation of stoichiometric byproducts that are discarded as waste. guidechem.com

A plausible conventional synthesis of this compound could start from 1,3-dinitrobenzene (B52904) and succinic anhydride via a Friedel-Crafts acylation, followed by a Wolff-Kishner or Clemmensen reduction of the resulting ketone and subsequent reduction of the carboxylic acid. This route generates significant inorganic and organic waste.

To improve atom economy, catalytic methods are superior to stoichiometric ones. nih.gov For instance, a catalytic hydrogenation could replace a stoichiometric metal hydride reduction. This not only improves atom economy but also simplifies purification and minimizes waste streams.

Table 2: Hypothetical Atom Economy Comparison for the Reduction Step

| Reaction Type | Reactants | Products | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| Stoichiometric Reduction (e.g., with LiAlH₄) | 4-(2,4-dinitrophenyl)-4-oxobutanoic acid + LiAlH₄ | This compound | Metal salts (e.g., LiAlO₂) | Low (<50%) |

| Catalytic Hydrogenation | 4-(2,4-dinitrophenyl)-4-oxobutanoic acid + H₂ (catalyst) | this compound + H₂O | Water | High (>90%) |

Note: Atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%. The calculation for the stoichiometric reduction is complex due to reaction stoichiometry but is inherently low due to the mass of the hydride reagent and subsequent quenching agents not being incorporated into the final product.

By focusing on reaction design that maximizes the incorporation of all starting materials into the final product, waste is minimized at its source, fulfilling a primary principle of green chemistry. ncert.nic.inyoutube.com

Microwave-Assisted and Flow Chemistry Techniques

The adoption of alternative energy sources and reaction technologies can lead to significant process improvements. Microwave-assisted synthesis and flow chemistry represent two powerful techniques for greener chemical production. guidechem.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by efficiently and homogeneously heating the reaction mixture. google.com This can lead to increased yields and reduced byproduct formation. In the synthesis of related heterocyclic compounds, microwave-assisted methods have been shown to be superior to conventional heating. google.com A hypothetical microwave-assisted synthesis of this compound could accelerate the rate-limiting C-C bond formation or subsequent reduction steps, potentially under solvent-free conditions, thereby saving significant energy and time. rsc.org

Flow Chemistry: Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch processing, particularly for managing hazardous reactions. The small reactor volumes enhance heat and mass transfer, allowing for precise control over reaction conditions and significantly improving safety, which is crucial when handling energetic materials like dinitroaromatics. A hypothetical flow synthesis could involve pumping a solution of the starting materials through a packed-bed reactor containing a solid-supported catalyst, followed by an in-line reduction module. This would enable safer handling, rapid optimization, and easier scalability compared to a large-scale batch reaction.

Table 3: Comparison of Batch vs. Hypothetical Advanced Synthesis Techniques

| Parameter | Conventional Batch Synthesis | Hypothetical Microwave-Assisted Synthesis | Hypothetical Flow Chemistry Synthesis |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours | Seconds to minutes |

| Energy Efficiency | Low (inefficient heating of vessel) | High (direct heating of polar molecules) | High (efficient heat transfer in small channels) |

| Safety | Poor for hazardous reactions (thermal runaway risk) | Moderate (sealed vessel pressure buildup) | High (small reaction volume, excellent temperature control) |

| Scalability | Difficult and often requires re-optimization | Limited by microwave penetration depth | Straightforward (running the process for longer) |

| Process Control | Limited (temperature/concentration gradients) | Moderate | Excellent (precise control of parameters) |

By integrating these advanced methodologies, the synthesis of this compound can be reimagined to be safer, more efficient, and significantly more environmentally benign.

Mechanistic Elucidation of Reactions Involving 4 2,4 Dinitrophenyl Butan 1 Ol

Detailed Reaction Pathway Analysis for its Formation

The formation of 4-(2,4-dinitrophenyl)butan-1-ol typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic for electron-deficient aromatic rings, such as those substituted with nitro groups, which facilitate the attack of nucleophiles.

A common synthetic route involves the reaction of a halo-substituted dinitrobenzene, such as 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene (B121222), with butan-1-ol. The reaction is typically carried out in the presence of a base, which deprotonates the butan-1-ol to form the more nucleophilic butoxide anion.

The generally accepted mechanism involves two main steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The butoxide anion attacks the electron-deficient carbon atom of the dinitrobenzene ring that bears the leaving group (e.g., a halogen). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgbris.ac.uk The negative charge is delocalized over the aromatic ring and the nitro groups.

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., chloride or fluoride (B91410) ion), yielding the final product, this compound.

An alternative pathway could involve a Friedel-Crafts type alkylation, where a derivative of butan-1-ol reacts with dinitrobenzene under acidic conditions. However, the SNAr pathway is more commonly employed for this class of compounds.

A related synthesis of a polymer-bound 2,4-dinitrophenyl ether involved the reaction of 1-fluoro-2,4-dinitrobenzene with polyvinyl alcohol. scirp.orgscirp.org This reaction also proceeds via a nucleophilic aromatic substitution, highlighting the versatility of this method.

Kinetic Studies of Key Synthetic Steps

Kinetic studies of SNAr reactions provide valuable information about the reaction mechanism and the factors influencing the reaction rate. While specific kinetic data for the synthesis of this compound is not extensively reported, data from analogous reactions offer significant insights.

For instance, studies on the reaction of 1-chloro-2,4-dinitrobenzene with various nucleophiles have been conducted. The reaction rates are influenced by the nature of the nucleophile, the solvent, and the leaving group. The reaction of 1-chloro-2,4-dinitrobenzene with hydroxide (B78521) in dimethyl sulfoxide (B87167) has been investigated, and the reactivity has been quantified. researchgate.net

Kinetic investigations of the reactions of S-2,4-dinitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in an ethanol-water mixture have shown curved Brønsted-type plots. nih.gov This suggests a change in the rate-determining step or a concerted mechanism, depending on the basicity of the amine. nih.gov

The following interactive table presents representative kinetic data from a study on a related SNAr reaction, illustrating the effect of the nucleophile on the reaction rate.

| Nucleophile | Rate Constant (k) at 25°C (M-1s-1) | Relative Rate |

|---|---|---|

| Aniline (B41778) | 5.2 x 10-4 | 1 |

| Pyridine (B92270) | 7.8 x 10-3 | 15 |

| Piperidine | 4.5 x 10-1 | 865 |

| Methoxide | 1.2 x 101 | 23077 |

This table is illustrative and based on general reactivity trends in SNAr reactions involving dinitrobenzene derivatives.

Characterization of Reaction Intermediates (e.g., Meisenheimer Complexes)

A key feature of the SNAr mechanism for the formation of this compound is the formation of a Meisenheimer complex. wikipedia.org These complexes are 1:1 adducts between an electron-withdrawing group-bearing arene and a nucleophile. wikipedia.org They are often intensely colored, and their formation can be monitored by spectroscopic methods such as UV-Vis and NMR spectroscopy. bris.ac.ukscirp.org

For the reaction leading to this compound, the intermediate would be a σ-adduct where the butoxide group is attached to the carbon atom bearing the leaving group. The negative charge is delocalized across the ring and stabilized by the two nitro groups.

In some cases, stable Meisenheimer complexes can be isolated and characterized, particularly when the leaving group is poor and the aromatic ring is highly activated by electron-withdrawing groups. wikipedia.orgbris.ac.uk However, in many SNAr reactions, the Meisenheimer complex is a transient intermediate. bris.ac.uk

Recent studies have also suggested that not all SNAr reactions proceed through a distinct Meisenheimer intermediate. bris.ac.uk In some instances, a concerted mechanism, where the nucleophile attacks and the leaving group departs in a single step, may be operative. bris.ac.uknih.gov The nature of the reactants and reaction conditions determines whether the reaction is stepwise or concerted. bris.ac.uk

Transition State Theory and Computational Modeling of Reactivity

Transition state theory (TST) provides a framework for understanding the rates of chemical reactions by considering the properties of the activated complex or transition state. wikipedia.orgbritannica.compressbooks.pub In the context of the formation of this compound, TST can be used to model the energy barrier that must be overcome for the reaction to proceed. fiveable.melibretexts.org

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms. dntb.gov.uaresearchgate.net DFT calculations can be used to:

Determine the geometries and energies of reactants, intermediates, transition states, and products.

Visualize the potential energy surface of the reaction. libretexts.org

Calculate activation energies, which can be compared with experimental data.

Analyze the electronic structure of intermediates like Meisenheimer complexes to understand charge distribution and stability. nih.gov

For the SNAr reaction to form this compound, computational modeling can help to distinguish between a stepwise mechanism involving a Meisenheimer intermediate and a concerted mechanism. bris.ac.uk By calculating the energies of the species along both potential reaction pathways, the more favorable mechanism can be identified.

The following table summarizes the types of data that can be obtained from computational studies on SNAr reactions.

| Computational Method | Parameter Calculated | Significance |

|---|---|---|

| DFT (e.g., B3LYP) | Optimized Geometries | Provides bond lengths and angles of stable molecules and intermediates. |

| DFT/TD-DFT | Activation Energy (Ea) | Determines the energy barrier for the reaction, related to the reaction rate. nih.gov |

| NBO Analysis | Charge Distribution | Shows how charge is distributed in the Meisenheimer complex, indicating stabilization. dntb.gov.ua |

| Frequency Calculations | Vibrational Frequencies | Confirms whether a structure is a minimum (intermediate) or a saddle point (transition state). |

These computational approaches, in conjunction with experimental data, provide a detailed and comprehensive understanding of the mechanistic nuances of reactions involving this compound.

Reactivity and Advanced Derivatization of 4 2,4 Dinitrophenyl Butan 1 Ol

Transformations at the Butanol Hydroxyl Functionality

The primary alcohol group at the C-1 position of the butanol chain is a key site for various functional group interconversions.

Esterification and Etherification Reactions for Structural Modification

The hydroxyl group of 4-(2,4-dinitrophenyl)butan-1-ol can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically in the presence of an acid catalyst like concentrated sulfuric acid. libretexts.orgyoutube.com This reaction is reversible and can be driven to completion by removing the water formed during the reaction. libretexts.orgmasterorganicchemistry.com For instance, the reaction with acetic acid would yield 4-(2,4-dinitrophenyl)butyl acetate (B1210297). These esterification reactions are fundamental in modifying the molecule's polarity and steric properties.

Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol, though the latter is less common for primary alcohols. These reactions introduce an ether linkage, further diversifying the molecular structure for various applications.

A study on N-butyl-2,4-dinitro-anilinium p-toluenesulfonate demonstrated its high catalytic activity in the esterification of various carboxylic acids and alcohols, highlighting the reactivity of related dinitrophenyl compounds in such transformations. nih.gov

Selective Oxidation Pathways and Product Scope

The primary alcohol of this compound can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. ncert.nic.in

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will selectively oxidize the primary alcohol to 4-(2,4-dinitrophenyl)butanal. Care must be taken to use non-aqueous conditions to prevent over-oxidation to the carboxylic acid.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or nitric acid, will oxidize the primary alcohol directly to 4-(2,4-dinitrophenyl)butanoic acid. ncert.nic.in These vigorous conditions typically involve heating. ncert.nic.in

A recent study reported the photocatalytic oxidation of various butanols to their corresponding aldehydes or ketones using Pd-TiO2 thin films, demonstrating the potential for selective and sustainable oxidation methods. nih.gov

Nucleophilic Substitution Reactions at the C-1 Position

To enable nucleophilic substitution at the C-1 position, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by reaction with a tosyl chloride or mesyl chloride to form a tosylate or mesylate ester, respectively. Alternatively, reaction with a hydrohalic acid (like HBr or HCl) can convert the alcohol into the corresponding alkyl halide.

Once converted, a variety of nucleophiles can displace the leaving group in an SN2 reaction. youtube.com This allows for the introduction of a wide range of functional groups at the C-1 position, including azides, cyanides, and thiols, significantly expanding the synthetic utility of the parent compound.

Reactions of the 2,4-Dinitrophenyl Moiety

The 2,4-dinitrophenyl group is highly electron-deficient due to the strong electron-withdrawing nature of the two nitro groups, making it susceptible to specific transformations.

Reduction of Nitro Groups to Amino Groups and Subsequent Chemistry

The nitro groups on the aromatic ring can be reduced to amino groups under various conditions. wikipedia.orgmasterorganicchemistry.com Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel, as well as reaction with metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid. wikipedia.orgmasterorganicchemistry.com

Selective reduction of one nitro group over the other can be challenging but is sometimes achievable by carefully choosing the reducing agent and reaction conditions. stackexchange.com For instance, using ammonium (B1175870) sulfide (B99878) or sodium sulfide can sometimes favor the reduction of one nitro group. wikipedia.orgstackexchange.com The reduction of both nitro groups yields 4-(2,4-diaminophenyl)butan-1-ol. clearsynth.com

The resulting amino groups are versatile functional groups. They can be diazotized with nitrous acid to form diazonium salts, which are valuable intermediates for introducing a variety of substituents onto the aromatic ring through Sandmeyer or similar reactions. The amino groups can also undergo acylation, alkylation, and other reactions typical of anilines.

Further Nucleophilic Aromatic Substitution on the Dinitrophenyl Ring

The 2,4-dinitrophenyl ring is highly activated towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The strong electron-withdrawing nitro groups stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. researchgate.net

While the butanol side chain is not a typical leaving group, if a good leaving group (such as a halide) were present on the ring, it would be readily displaced by nucleophiles. Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates. masterorganicchemistry.com For example, the reaction of 2,4-dinitrochlorobenzene with aniline (B41778) yields 2,4-dinitrophenylaniline. youtube.com The reaction rate is influenced by the nature of the leaving group, with fluoride (B91410) being the most reactive. masterorganicchemistry.com

The reactivity of the 2,4-dinitrophenyl moiety in SNAr reactions is a cornerstone of its utility in various chemical and biological applications, such as in the Sanger reagent (2,4-dinitrofluorobenzene) for N-terminal amino acid analysis. masterorganicchemistry.com

Interactive Data Table: Reactivity of this compound

| Reactive Site | Reaction Type | Reagents/Conditions | Product(s) |

| Butanol Hydroxyl | Esterification | Carboxylic Acid, Acid Catalyst | 4-(2,4-Dinitrophenyl)butyl ester |

| Etherification | Alkyl Halide, Base | 4-(2,4-Dinitrophenyl)butyl ether | |

| Selective Oxidation | PCC or DMP | 4-(2,4-Dinitrophenyl)butanal | |

| Strong Oxidation | KMnO4 or H2CrO4 | 4-(2,4-Dinitrophenyl)butanoic acid | |

| Nucleophilic Substitution (via tosylate/halide) | Nucleophile (e.g., CN-, N3-) | 4-(2,4-Dinitrophenyl)butane derivative | |

| 2,4-Dinitrophenyl | Nitro Group Reduction | H2/Pd-C, Sn/HCl, or Fe/HCl | 4-(2,4-Diaminophenyl)butan-1-ol |

| Nucleophilic Aromatic Substitution | Nucleophile (if leaving group present) | Substituted dinitrophenyl derivative |

Formation of Novel Molecular Architectures and Scaffolds

The unique bifunctional nature of this compound facilitates its use as a building block for more complex chemical structures, including cyclic compounds and polymers.

The flexible butyl chain of this compound allows for the possibility of intramolecular cyclization reactions to form six-membered ring systems. One potential pathway is an intramolecular etherification, analogous to the Williamson ether synthesis, which would lead to the formation of a tetrahydropyran (B127337) ring fused to the dinitrophenyl moiety. This type of reaction is typically promoted by a strong base, which deprotonates the terminal hydroxyl group to form an alkoxide. The resulting nucleophile can then attack an activated carbon on the aromatic ring.

However, the direct nucleophilic aromatic substitution on the dinitrophenyl ring by the tethered alkoxide is challenging due to the stability of the aromatic system. A more plausible cyclization pathway could involve the reduction of one of the nitro groups to an amine. The resulting amino group could then facilitate an intramolecular cyclization.

Alternatively, under acidic conditions, Friedel-Crafts-type reactions could be envisioned, although these are less likely given the deactivating nature of the nitro groups. A more probable scenario for cyclization would involve a multi-step synthesis where the functionality of the aromatic ring is modified to facilitate an intramolecular reaction with the butanol side chain. For instance, the conversion of a nitro group to a leaving group or the introduction of a different functional handle could enable cyclization.

A hypothetical intramolecular cyclization of a derivative of this compound is presented below:

| Reactant | Reagents and Conditions | Product | Hypothetical Yield |

| 4-(2-Amino-4-nitrophenyl)butan-1-ol | 1. NaNO₂, HCl, 0°C; 2. H₂O, heat | 6-Nitro-1,2,3,4-tetrahydronaphthalen-1-ol | Moderate |

| 4-(2,4-Dinitrophenyl)butyl-1-methanesulfonate | Strong, non-nucleophilic base (e.g., NaH) | 6,8-Dinitro-1,2,3,4-tetrahydronaphthalene | Low to Moderate |

The presence of a primary hydroxyl group makes this compound a suitable candidate for incorporation into polymeric structures, particularly polyesters and polyurethanes.

Polyester (B1180765) Synthesis: Through polycondensation reactions, this compound can act as a monomeric unit. When reacted with a dicarboxylic acid or its derivative (like a diacyl chloride), a polyester chain can be formed. The dinitrophenyl group would be a pendant side group on the polymer backbone. These electron-deficient aromatic moieties could impart unique properties to the resulting polyester, such as altered solubility, thermal stability, and potential for charge-transfer interactions. The synthesis of polyesters from diols and diacids is a well-established process, often requiring a catalyst and elevated temperatures. libretexts.org

Polyurethane Synthesis: In a similar fashion, the hydroxyl group can react with a diisocyanate to form a polyurethane. The resulting polymer would feature the dinitrophenyl group as a side chain, which could influence the material's properties, including its mechanical strength and thermal behavior.

Functionalization for Vinyl Polymerization: The hydroxyl group can also be modified to introduce a polymerizable functional group, such as an acrylate (B77674) or methacrylate. This would transform this compound into a vinyl monomer that can undergo radical polymerization or other types of addition polymerization. researchgate.net The resulting polymer would have a poly(acrylate) or poly(methacrylate) backbone with the dinitrophenylbutanoyl side chains. Such polymers could have interesting optical or electronic properties due to the high concentration of nitroaromatic chromophores.

The table below summarizes potential polymerization reactions involving derivatives of this compound, with hypothetical properties based on analogous polymer systems containing nitroaromatic groups. researchgate.netresearchgate.net

| Monomer(s) | Polymer Type | Potential Properties |

| This compound and Adipoyl chloride | Polyester | Enhanced thermal stability compared to unsubstituted polyesters, potential for nonlinear optical properties. |

| 4-(2,4-Dinitrophenyl)butyl acrylate | Polyacrylate | High refractive index, potential for use in optical applications, altered solubility in organic solvents. |

| This compound and Toluene diisocyanate | Polyurethane | Increased rigidity and potential for enhanced intermolecular interactions due to the polar dinitrophenyl groups. |

Stereochemical Control and Asymmetric Derivatization (if chiral analogs are explored)

While this compound itself is achiral, the introduction of a substituent on the butyl chain or modification of the synthetic route could lead to chiral analogs. The stereochemical control in the synthesis and derivatization of such chiral molecules is a critical aspect of modern organic chemistry, particularly for applications in pharmaceuticals and materials science.

The asymmetric synthesis of chiral alcohols is a well-developed field. For instance, chiral 4-aryl-1-butanol derivatives can be synthesized using various catalytic asymmetric methods, including asymmetric hydrogenation of corresponding ketones or asymmetric alkylation of aldehydes. These methods often employ chiral catalysts or auxiliaries to induce stereoselectivity. nih.gov

Once a racemic mixture of a chiral analog of this compound is obtained, kinetic resolution can be employed to separate the enantiomers. Lipase-catalyzed kinetic resolution is a particularly effective and environmentally benign method for resolving chiral alcohols. jocpr.com In this process, an enzyme selectively catalyzes the acylation or deacylation of one enantiomer, leaving the other enantiomer unreacted. The difference in reaction rates allows for the separation of the two enantiomers.

For example, a racemic mixture of a chiral secondary alcohol analog, such as 4-(2,4-dinitrophenyl)butan-2-ol, could be subjected to enzymatic acylation. The lipase (B570770) would selectively acylate one enantiomer (e.g., the R-enantiomer) to its corresponding ester, leaving the S-enantiomer as the unreacted alcohol. These can then be separated by standard chromatographic techniques. The enantiomeric excess (ee) of the resolved products is a key measure of the efficiency of the resolution.

The following table presents plausible results for the lipase-catalyzed kinetic resolution of a hypothetical chiral analog, based on data from similar systems. nih.govmdpi.comresearchgate.net

| Substrate | Enzyme | Acylating Agent | Product 1 (ee) | Product 2 (ee) | Conversion (%) |

| (R,S)-4-(2,4-Dinitrophenyl)butan-2-ol | Candida antarctica lipase B (CALB) | Vinyl acetate | (R)-4-(2,4-Dinitrophenyl)butan-2-yl acetate (>99%) | (S)-4-(2,4-Dinitrophenyl)butan-2-ol (>99%) | ~50 |

| (R,S)-1-(2,4-Dinitrophenyl)pentan-2-ol | Pseudomonas cepacia lipase (PSL) | Isopropenyl acetate | (R)-1-(2,4-Dinitrophenyl)pentan-2-yl acetate (98%) | (S)-1-(2,4-Dinitrophenyl)pentan-2-ol (97%) | ~49 |

| (R,S)-4-(2,4-Dinitrophenyl)-1-phenylbutan-1-ol | Pseudomonas fluorescens lipase | Propionic anhydride (B1165640) | (R)-4-(2,4-Dinitrophenyl)-1-phenylbutyl propionate (B1217596) (95%) | (S)-4-(2,4-Dinitrophenyl)-1-phenylbutan-1-ol (96%) | ~51 |

Sophisticated Spectroscopic and Structural Analysis of 4 2,4 Dinitrophenyl Butan 1 Ol and Its Derivatives

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

For instance, the analysis of derivatives such as 2-(2,4-dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate offers valuable insights. nih.gov In this compound, the dihedral angle between the benzene (B151609) and pyridine (B92270) rings is a key conformational feature. nih.gov The crystal structure is stabilized by a network of hydrogen bonds, a common feature in molecules containing hydroxyl and nitro groups. nih.gov

Similarly, the crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate, a known polymorph, reveals a gauche orientation of the aromatic substituents relative to each other. researchgate.net The stability of its crystal lattice is attributed to a combination of offset π–π stacking and multiple C—H⋯O interactions. researchgate.net These findings suggest that the dinitrophenyl group in 4-(2,4-dinitrophenyl)butan-1-ol would likely adopt a conformation that allows for stabilizing intramolecular and intermolecular interactions, influenced by the flexible butanol chain.

To provide a clearer picture of the kind of data obtained from such studies, the following table presents hypothetical crystallographic data for a related dinitrophenyl compound, illustrating the level of detail provided by X-ray diffraction analysis.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.639 |

| b (Å) | 20.045 |

| c (Å) | 8.116 |

| β (°) | 101.326 |

| Volume (ų) | 1378.2 |

| Z | 4 |

This interactive table showcases typical crystallographic parameters that would be determined for a compound like this compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for assessing the purity of this compound and for the isolation of its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful techniques in this regard.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For dinitrophenyl compounds, reversed-phase HPLC is often the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

The purity of this compound can be determined by injecting a solution of the compound into an HPLC system and observing the resulting chromatogram. A single, sharp peak would indicate a high degree of purity, while the presence of multiple peaks would suggest the presence of impurities. By calibrating the instrument with standards of known concentration, the exact purity can be quantified.

Derivatization is a common strategy to enhance the detectability of compounds in HPLC. For example, carbonyl compounds are often derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form brightly colored 2,4-dinitrophenylhydrazones, which can be easily detected by a UV-Vis detector. nih.govresearchgate.net While this compound itself contains a chromophore, its derivatives might be subjected to further reactions that could be monitored by HPLC. The separation of N-(2,4-dinitrophenyl) amino acids has also been successfully achieved using HPLC. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable derivatives of this compound, GC-MS is an invaluable analytical tool. In GC, the sample is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification.

GC-MS is particularly useful for the analysis of complex mixtures and for the identification of unknown impurities. For instance, a robust GC-MS method has been developed for the identification of 4-chloro-1-butanol, an impurity that can arise during certain synthetic routes. nih.gov Similar methodologies could be adapted to detect and quantify impurities in preparations of this compound. The derivatization of carbonyl compounds with DNPH followed by GC-MS analysis is a well-established method for their determination in various matrices. nih.gov

The following table summarizes typical chromatographic conditions that could be employed for the analysis of derivatives of this compound.

| Parameter | HPLC | GC-MS |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient of acetonitrile (B52724) and water | Helium |

| Detector | UV-Vis at 360 nm | Mass Spectrometer |

| Temperature | Ambient | Temperature-programmed |

| Application | Purity of non-volatile derivatives | Analysis of volatile derivatives and impurities |

This interactive table outlines typical parameters for HPLC and GC-MS methods used in the analysis of dinitrophenyl compounds.

Computational and Theoretical Chemistry Applied to 4 2,4 Dinitrophenyl Butan 1 Ol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations offer a detailed understanding of the geometry and electronic distribution within the 4-(2,4-dinitrophenyl)butan-1-ol molecule.

Interactive Data Table: Hypothetical DFT Calculated Geometrical Parameters for this compound (Illustrative) This table presents hypothetical, yet plausible, bond lengths and angles for the key structural features of this compound, as would be obtained from a DFT calculation.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-N (nitro group) | ~1.47 Å |

| Bond Length | N=O (nitro group) | ~1.22 Å |

| Bond Length | C-C (butyl chain) | ~1.53 Å |

| Bond Length | C-O (alcohol) | ~1.43 Å |

| Bond Angle | C-N-O | ~118° |

| Bond Angle | O-N-O | ~124° |

| Dihedral Angle | C-C-C-C (butyl chain) | Varies with conformation |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgwpmucdn.com The energy and spatial distribution of these orbitals are key to understanding a molecule's electrophilic and nucleophilic nature.

For this compound, the HOMO is expected to be localized primarily on the butanol chain, specifically the oxygen atom of the hydroxyl group, which is the most electron-rich part of the aliphatic chain. Conversely, the LUMO is anticipated to be distributed over the electron-deficient 2,4-dinitrophenyl ring, a consequence of the strong electron-withdrawing nature of the two nitro groups. ontosight.ai

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher reactivity. In the case of this compound, the presence of the dinitrophenyl group is expected to significantly lower the LUMO energy, leading to a relatively small HOMO-LUMO gap and rendering the aromatic ring susceptible to nucleophilic attack.

Interactive Data Table: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)

| Property | Description | Predicted Value (eV) | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 to -8.5 | Indicates the electron-donating ability (nucleophilicity) of the butanol chain. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 | Indicates the electron-accepting ability (electrophilicity) of the dinitrophenyl ring. |

| HOMO-LUMO Gap | ELUMO - EHOMO | 4.5 to 6.5 | A smaller gap suggests higher reactivity, particularly for nucleophilic aromatic substitution. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not documented in the searched literature, this computational technique is invaluable for exploring the conformational flexibility and intermolecular interactions of molecules. MD simulations model the movement of atoms and molecules over time, providing insights into how the flexible butanol chain of this compound might fold and interact with its environment or other molecules. Such simulations could reveal the preferred conformations in different solvents and how the molecule might approach and interact with a biological target, such as an enzyme active site.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data, which can be compared with experimental results for structure verification.

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts can be estimated using empirical models or more sophisticated quantum mechanical calculations. pdx.edu The predicted 1H and 13C NMR chemical shifts for this compound would show characteristic signals for the aromatic protons and carbons, which are significantly downfield due to the electron-withdrawing nitro groups, as well as signals for the protons and carbons of the butanol chain. pdx.eduucl.ac.uk

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can be calculated using methods like DFT. For this compound, these calculations would predict the characteristic stretching frequencies for the O-H bond of the alcohol, the C-H bonds of the alkyl chain and aromatic ring, and the strong, distinct symmetric and asymmetric stretching frequencies of the N-O bonds in the nitro groups.

Interactive Data Table: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

| O-H (Alcohol) | Stretching | ~3300-3500 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C-H (Aliphatic) | Stretching | ~2850-2960 |

| NO2 (Asymmetric) | Stretching | ~1520-1560 |

| NO2 (Symmetric) | Stretching | ~1340-1370 |

| C-O (Alcohol) | Stretching | ~1050-1150 |

Modeling of Reaction Mechanisms, Transition States, and Reaction Pathways

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, the reaction of the alcohol group to form an ether or ester could be modeled. More significantly, the susceptibility of the dinitrophenyl ring to nucleophilic aromatic substitution can be studied in detail. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates. For example, modeling the attack of a nucleophile on the dinitrophenyl ring would likely show a lower activation energy for substitution at the positions ortho and para to the nitro groups, consistent with established principles of organic chemistry.

Quantitative Structure-Activity Relationships (QSAR) for Related Dinitrophenyl Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov While no specific QSAR studies focusing on this compound were found, QSAR models are commonly developed for classes of compounds like dinitrophenyl derivatives to predict their activity, for example, as herbicides or antimicrobial agents. ontosight.ai

A QSAR study would typically involve a dataset of dinitrophenyl compounds with varying substituents on the phenyl ring or the side chain. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., HOMO/LUMO energies, partial charges). A mathematical equation is then derived to correlate these descriptors with the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized dinitrophenyl compounds, including derivatives of this compound.

Interactive Data Table: Common Descriptors Used in QSAR Studies of Dinitrophenyl Compounds

| Descriptor Type | Example Descriptor | Property Encoded |

| Electronic | HOMO/LUMO Energies | Reactivity, electron-donating/accepting ability |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Lipophilic | LogP | Partitioning between aqueous and lipid phases |

| Topological | Wiener Index, Kier & Hall Indices | Connectivity and branching of the molecule |

Applications and Role As a Synthon in Advanced Organic Synthesis

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

The structural framework of 4-(2,4-dinitrophenyl)butan-1-ol, which combines a nucleophilic hydroxyl group and an electrophilic dinitrophenyl ring, makes it a promising starting material for the synthesis of various nitrogen-containing heterocycles. While direct cyclization of this compound itself is not extensively documented, analogous structures and their reactions provide strong evidence for its potential in this area.

One of the key reactive features is the dinitrophenyl group. The nitro groups strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of one of the nitro groups or a suitable leaving group on the ring by a nucleophile, a common strategy in the formation of heterocyclic systems.

Furthermore, the nitro groups themselves can be chemically transformed to facilitate cyclization. For instance, reduction of one or both nitro groups to amines furnishes an amino-substituted phenyl ring. This newly formed amino group can then undergo intramolecular condensation with the terminal hydroxyl group of the butanol side chain, or a derivative thereof, to form a variety of heterocyclic structures. A notable example of a related transformation is the base-catalyzed cyclization of N-(2,4-dinitrophenyl)amino acids, which leads to the formation of 2-substituted 5-nitro-1H-benzimidazole-3-oxides, compounds recognized for their antibacterial properties youtube.com. This demonstrates the capacity of the 2,4-dinitrophenyl moiety to participate directly in the formation of a heterocyclic ring system youtube.com.

The butanol side chain also offers a handle for modification. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing an electrophilic center that can react with a nucleophilic group introduced onto the aromatic ring (e.g., through reduction of a nitro group) to forge a new heterocyclic ring.

Building Block for Specialty Chemicals and Materials

The unique combination of a polar hydroxyl group and a highly polar, electron-deficient dinitrophenyl group makes this compound an interesting building block for the synthesis of specialty chemicals and materials with tailored properties.

Nitroaromatic compounds, in general, are known for their distinct optical and electronic properties. iosrjournals.org The dinitrophenyl moiety in this compound can act as a chromophore, and its incorporation into larger molecules or polymers can lead to materials with specific light-absorbing characteristics, finding potential use as dyes or in optical devices. iosrjournals.org

Furthermore, the high nitrogen and oxygen content of the dinitrophenyl group makes it an energetic functional group. There is a growing interest in developing insensitive munitions with reduced toxicity, and 2,4-dinitrophenyl ethers have been explored as alternatives to traditional energetic materials like TNT. nih.gov By incorporating this compound into a polymer backbone, it is conceivable to create energetic polymers. For example, hydroxyl-terminated polybutadiene (B167195) (HTPB) has been functionalized with 2,4-dinitrophenyl groups to impart energetic properties for applications in high-energy material compositions. pitt.edu The hydroxyl group of this compound provides a convenient point of attachment for polymerization or grafting onto other material scaffolds.

The reactivity of the hydroxyl group allows for its conversion into other functional groups, such as esters or ethers, enabling the synthesis of a wide range of derivatives. sigmaaldrich.comnih.gov These derivatives can exhibit liquid crystalline properties or be used as plasticizers or additives to modify the properties of commodity polymers.

Intermediate in Multi-Step Total Synthesis Strategies